(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate
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Overview
Description
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound with a complex structure that includes a bromobenzyl group and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure the desired product formation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
- (2-fluorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
- (2-iodobenzyl)[(Z)-phenylmethylidene]ammoniumolate
Uniqueness
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it distinct from its halogenated counterparts, such as the chloro, fluoro, and iodo derivatives .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWMDSTRHISSU-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Br)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Br)\[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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